(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride
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Overview
Description
(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and an amino group attached to a prop-2-enylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride typically involves the reaction of 4-bromoaniline with a suitable aldehyde or ketone under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine atoms and the amino group allows the compound to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenylamino)prop-2-enylidene)4-chlorophenylamine hydrochloride
- (3-(4-Fluorophenylamino)prop-2-enylidene)4-fluorophenylamine hydrochloride
- (3-(4-Methylphenylamino)prop-2-enylidene)4-methylphenylamine hydrochloride
Uniqueness
(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
4-bromo-N-[(E)-3-(4-bromophenyl)iminoprop-1-enyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2.ClH/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15;/h1-11,18H;1H/b10-1+,19-11?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSALKYNSMLCOW-ZDZJVJOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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